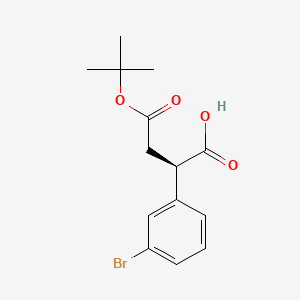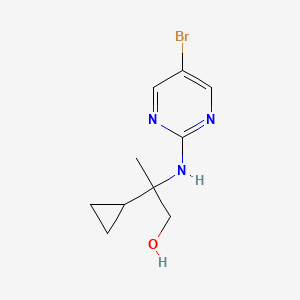
N-benzyl-N-(1-phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(1-phenylcyclopentyl)formamide is an organic compound with the molecular formula C19H21NO It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a benzyl group and a 1-phenylcyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1-phenylcyclopentyl)formamide typically involves the reaction of benzylamine with 1-phenylcyclopentanone in the presence of formic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired formamide compound. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(1-phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-(1-phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(1-phenylcyclopentyl)formamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structural features allow it to fit into the enzyme’s binding pocket, thereby blocking its activity. Additionally, the compound can interact with various signaling pathways, modulating cellular responses and functions.
Comparación Con Compuestos Similares
Similar Compounds
N-benzylformamide: A simpler derivative where the 1-phenylcyclopentyl group is replaced by a hydrogen atom.
N-phenylformamide: Another derivative where the benzyl group is replaced by a phenyl group.
N-cyclopentylformamide: A derivative where the benzyl group is replaced by a cyclopentyl group.
Uniqueness
N-benzyl-N-(1-phenylcyclopentyl)formamide is unique due to the presence of both a benzyl group and a 1-phenylcyclopentyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable entity for various research applications.
Propiedades
Fórmula molecular |
C19H21NO |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C19H21NO/c21-16-20(15-17-9-3-1-4-10-17)19(13-7-8-14-19)18-11-5-2-6-12-18/h1-6,9-12,16H,7-8,13-15H2 |
Clave InChI |
XSAUSVUTOQEXQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)N(CC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)



![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)

![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)


